molecular formula C5H4F3NO2 B2701455 Methyl 2-cyano-3,3,3-trifluoropropanoate CAS No. 97821-47-1

Methyl 2-cyano-3,3,3-trifluoropropanoate

Cat. No.: B2701455
CAS No.: 97821-47-1
M. Wt: 167.087
InChI Key: CZDWOJBOMKIDRZ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C5H4F3NO2. It is a liquid at room temperature and is known for its high reactivity due to the presence of both a cyano group and trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3,3,3-trifluoropropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with trifluoroacetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products vary depending on the nucleophile used.

    Hydrolysis: Methyl 3,3,3-trifluoropropanoic acid.

    Reduction: Methyl 3,3,3-trifluoropropylamine.

Scientific Research Applications

Methyl 2-cyano-3,3,3-trifluoropropanoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,3,3-trifluoropropanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and trifluoromethyl group enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3,3,3-trifluoropropanoate is unique due to the combination of the cyano group and trifluoromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

methyl 2-cyano-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c1-11-4(10)3(2-9)5(6,7)8/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWOJBOMKIDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97821-47-1
Record name methyl 2-cyano-3,3,3-trifluoropropanoate
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